1-(5-(4-(4-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea
Description
Properties
IUPAC Name |
1-[5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl]-3-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3S/c1-16-4-6-18(7-5-16)26-23(31)27-24-25-17(2)21(33-24)22(30)29-14-12-28(13-15-29)19-8-10-20(32-3)11-9-19/h4-11H,12-15H2,1-3H3,(H2,25,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQMNNSMXKKUCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-(4-(4-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea is a complex organic molecule that exhibits significant biological activity, particularly in pharmacological applications. This article focuses on its biological properties, mechanisms of action, and potential therapeutic uses, supported by relevant research findings.
Chemical Structure
The compound can be broken down into several key components:
- Piperazine moiety : Known for its diverse pharmacological effects.
- Thiazole ring : Often associated with antimicrobial and anticancer activities.
- Urea linkage : Commonly found in various bioactive compounds.
Biological Activity Overview
The biological activities of this compound have been investigated in several studies, highlighting its potential in various therapeutic areas:
Anticancer Activity
Research indicates that the thiazole derivatives exhibit anticancer properties , with studies showing that similar compounds can inhibit cancer cell proliferation. The thiazolidinone scaffold has been recognized for its effectiveness in targeting cancer cells through various pathways, including apoptosis induction and cell cycle arrest .
Serotonin Receptor Interaction
The piperazine component is known to interact with serotonin receptors (5-HT1A and 5-HT2A), which are crucial in regulating mood and anxiety. Compounds with similar structures have demonstrated significant binding affinity to these receptors, suggesting potential applications in treating mood disorders and anxiety .
Antimicrobial Properties
Some derivatives of thiazole and piperazine have shown promising antimicrobial activities against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
The mechanisms underlying the biological activity of this compound can be attributed to its structural features:
- Serotonin Receptor Agonism : The piperazine moiety acts as a ligand for serotonin receptors, potentially leading to enhanced neurotransmitter release and modulation of synaptic activity .
- Inhibition of Enzymatic Activity : The urea linkage may facilitate interactions with enzymes involved in cancer cell metabolism or microbial growth, leading to inhibition of their activity .
Research Findings and Case Studies
Several studies have contributed to understanding the biological activity of this compound:
Scientific Research Applications
Medicinal Chemistry Applications
This compound exhibits significant potential in the development of new therapeutic agents, particularly in the treatment of various diseases.
Anticancer Activity
Research indicates that derivatives of piperazine compounds, similar to 1-(5-(4-(4-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea, can act as modulators of cancer-related pathways. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific proteins involved in cancer cell proliferation and survival .
Neuropharmacological Effects
The piperazine moiety is known for its neuropharmacological properties. Compounds like this compound may exhibit anxiolytic or antidepressant effects by interacting with serotonin receptors, which are critical in mood regulation .
Receptor Modulation
The compound is believed to interact with various receptors, including serotonin and dopamine receptors. This interaction can lead to altered signaling pathways that affect mood and behavior, making it a candidate for treating psychiatric disorders .
Inhibition of Enzymatic Activity
Certain studies suggest that compounds with similar structures might inhibit specific enzymes involved in cancer metabolism, thereby reducing tumor growth and enhancing the efficacy of existing chemotherapeutic agents .
Case Studies and Research Findings
Several studies have documented the efficacy of compounds related to this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous molecules:
Structural Analysis
- Thiazole vs.
- Urea vs. Thiourea : The urea group in the target compound provides stronger hydrogen-bonding capacity compared to thiourea derivatives (e.g., ), which may improve target binding but reduce solubility .
- Piperazine Modifications: The 4-methoxyphenylpiperazine substituent (target) enhances lipophilicity vs.
Pharmacological Potential
- Antifungal/Antibiotic Activity: Urea and chlorophenyl motifs () suggest the target compound may inhibit fungal enzymes (e.g., lanosterol demethylase) .
- Kinase Inhibition : Thiazole-urea hybrids (e.g., ’s triazine derivatives) often target ATP-binding sites .
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of 1-(5-(4-(4-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea?
Answer: Multi-step synthesis involving coupling reactions (e.g., amide bond formation between piperazine and thiazole moieties) and urea linkage formation is typical. Key steps include:
- Piperazine-carbonyl activation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation .
- Thiazole ring assembly : Cyclization of thiourea precursors with α-haloketones under reflux conditions .
- Urea linkage : Reacting isocyanate intermediates with aromatic amines in anhydrous solvents like THF or DCM .
Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize stoichiometric ratios to minimize side products. Purification via column chromatography (gradient elution) or recrystallization improves yield .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
Answer: Use a combination of analytical techniques:
- NMR spectroscopy : Confirm proton environments (e.g., methoxy groups at δ 3.8 ppm, aromatic protons in thiazole/urea regions). Compare with predicted splitting patterns .
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) and isotopic distribution matching the formula C24H26N4O3S .
- X-ray crystallography : Resolve 3D conformation if single crystals are obtained (requires slow evaporation from DMSO/EtOH mixtures) .
Q. What safety protocols are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM, THF).
- Spill management : Neutralize acidic/basic residues with appropriate absorbents (e.g., sodium bicarbonate for acids) .
- Waste disposal : Segregate halogenated/organic waste per EPA guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Answer: Discrepancies may arise from:
- Assay variability : Standardize in vitro models (e.g., cell lines, enzyme concentrations) and validate with positive controls (e.g., known kinase inhibitors for kinase assays) .
- Purity issues : Re-evaluate compound purity (>95% via HPLC) and confirm absence of hygroscopic degradation using Karl Fischer titration .
- Conformational flexibility : Perform molecular dynamics simulations to assess binding mode consistency across experimental conditions .
Q. What methodologies are effective for studying the compound’s stability under physiological conditions?
Answer:
- pH-dependent stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts with LC-MS .
- Thermal stability : Use DSC/TGA to determine decomposition temperatures and excipient compatibility for formulation studies .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation using spectrophotometry .
Q. How can structure-activity relationships (SAR) be explored for the piperazine-thiazole-urea scaffold?
Answer:
- Piperazine modifications : Introduce substituents (e.g., 4-fluorophenyl, 3,5-dimethyl) to assess steric/electronic effects on target binding .
- Thiazole ring variations : Replace methyl groups with bulkier substituents (e.g., trifluoromethyl) to modulate lipophilicity .
- Urea linker optimization : Test bioisosteres (e.g., thiourea, carbamate) to enhance metabolic stability .
Validate SAR using radioligand binding assays or surface plasmon resonance (SPR) for affinity measurements .
Q. What computational approaches are suitable for predicting off-target interactions?
Answer:
- Molecular docking : Screen against homology models of off-target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina .
- Pharmacophore modeling : Identify common interaction features (e.g., hydrogen bond donors in urea) shared with unintended targets .
- Machine learning : Train models on toxicity databases (e.g., Tox21) to predict hepatotoxicity or cardiotoxicity risks .
Methodological Guidance for Data Interpretation
Q. How should researchers address low reproducibility in crystallographic data?
Answer:
- Crystal quality : Optimize crystallization conditions (e.g., solvent polarity, temperature gradients) to avoid twinning .
- Data collection : Use synchrotron radiation for high-resolution datasets (≤1.0 Å) and refine with SHELXL (rigid-body refinement for disordered regions) .
- Validation : Cross-check with PLATON for symmetry errors and Rfree values to assess overfitting .
Q. What statistical methods are recommended for analyzing dose-response curves?
Answer:
- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50/IC50 values .
- Error propagation : Use bootstrap resampling to estimate confidence intervals for potency metrics .
- Outlier detection : Apply Grubbs’ test to exclude aberrant data points from triplicate experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
